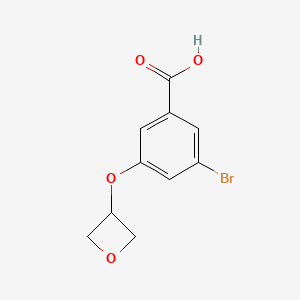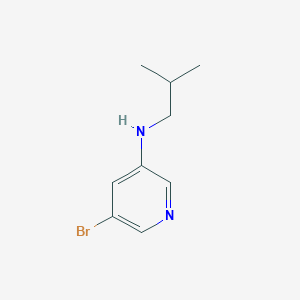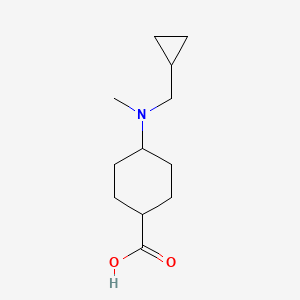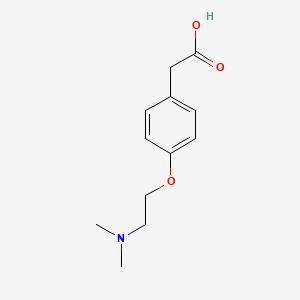
2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid is a complex organic compound characterized by its unique imidazolidinone structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid typically involves multi-step organic reactions. One common method includes the reaction of glycine derivatives with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.
Substitution: Amines or thiols in organic solvents like DMF or dichloromethane, under mild heating.
Major Products
The major products of these reactions include various derivatives of the original compound, such as oxo-imidazolidinones, reduced imidazolidinones, and substituted imidazolidinones, each with potentially unique properties and applications.
Scientific Research Applications
2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-4-oxoimidazolidine-5-carboxylic acid
- 2-Imino-5-oxoimidazolidine-4-carboxylic acid
- 2-Imino-4-oxoimidazolidine-5-acetic acid
Uniqueness
Compared to these similar compounds, 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid is unique due to its specific substitution pattern and the presence of both imino and oxo functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H6N4O4 |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
2-[(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C5H6N4O4/c6-5-8-1(2(10)9-5)7-3(11)4(12)13/h1H,(H,7,11)(H,12,13)(H3,6,8,9,10) |
InChI Key |
QTFNDJQTWYSDMU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=N1)N)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)

![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)






![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)

![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
